molecular formula C11H14N2OS B1482046 2-(5-ethyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-ol CAS No. 2097986-42-8

2-(5-ethyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-ol

Cat. No. B1482046
M. Wt: 222.31 g/mol
InChI Key: MHDKEDMUSNHNOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-ethyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-ol, also known as 2-ethyl-5-thiophen-3-yl-1H-pyrazole-1-ethanol, is a heterocyclic compound that has been studied for its potential use in various scientific applications. It is a colorless, volatile liquid with a pungent odor and is synthesized by the reaction of ethyl iodide and 5-thiophen-3-yl-1H-pyrazole-1-ethanol in the presence of a base. The compound has been found to possess a wide range of properties, including antimicrobial, antioxidant, and anti-inflammatory activities.

Scientific Research Applications

Anti-Tumor Applications

  • Some bis-pyrazolyl-thiazoles incorporating the thiophene moiety, closely related to the compound , have shown potent anti-tumor activities against hepatocellular carcinoma cell lines. These compounds were synthesized and characterized, demonstrating promising results in inhibiting tumor cell growth (Gomha, Edrees, & Altalbawy, 2016).

Antimicrobial and Antifungal Activities

  • Novel ethanone derivatives containing a pyrazolyl moiety were synthesized and evaluated for their antimicrobial activities. These compounds demonstrated significant antibacterial properties against common pathogenic bacteria (Asif, Alghamdi, Alshehri, & Kamal, 2021).

Antidepressant Activity

  • A series of pyrazoline derivatives, including thiophene-2-yl derivatives, have been evaluated for antidepressant activity. These compounds have shown potential in reducing immobility time in animal models, indicating their potential use as antidepressants (Mathew, Suresh, & Anbazhagan, 2014).

Material Science Applications

  • Novel heterocyclic compounds, including those incorporating thiophene and pyrazolyl groups, have been synthesized and characterized for their potential use in opto-electronics. These materials showed promising properties for applications in this field due to their emission characteristics (Ramkumar & Kannan, 2015).

Synthesis and Characterization

  • Various studies have focused on synthesizing and characterizing compounds similar to the one , demonstrating their potential utility in further medicinal and material science research. These studies often involve detailed structural analysis and exploration of their properties (Gomha, Edrees, & Altalbawy, 2016), (Kariuki et al., 2022).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is used or handled. Information on the safety and hazards of a specific compound can often be found in its Material Safety Data Sheet (MSDS).


Future Directions

The future directions in the study of such compounds could involve the synthesis of new derivatives with improved properties, the development of new synthetic methods, or the exploration of new biological activities1.


Please note that this is a general overview and may not apply directly to “2-(5-ethyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-ol”. For specific information, more detailed study or experimental data would be needed.


properties

IUPAC Name

2-(5-ethyl-3-thiophen-3-ylpyrazol-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2OS/c1-2-10-7-11(9-3-6-15-8-9)12-13(10)4-5-14/h3,6-8,14H,2,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHDKEDMUSNHNOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN1CCO)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-ethyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-ethyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-ol
Reactant of Route 2
2-(5-ethyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-ol
Reactant of Route 3
2-(5-ethyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-ol
Reactant of Route 4
2-(5-ethyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-ol
Reactant of Route 5
2-(5-ethyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-ol
Reactant of Route 6
2-(5-ethyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.